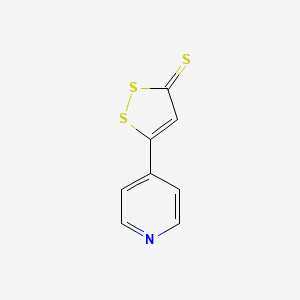
5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that features a pyridine ring attached to a 1,2-dithiole-3-thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of pyridine-4-carbaldehyde with carbon disulfide and a suitable base, followed by cyclization. One common method involves the use of sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate dithiolate, which then cyclizes to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic behavior or biological activity. Additionally, the compound’s ability to undergo redox reactions and form reactive intermediates contributes to its diverse range of effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 5,10,15,20-Tetra(4-pyridyl)porphyrin
Uniqueness
5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione is unique due to its combination of a pyridine ring and a 1,2-dithiole-3-thione moiety. This structure imparts distinct chemical reactivity and potential applications that are not commonly found in other similar compounds. Its ability to form coordination complexes and undergo various chemical transformations makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
856360-06-0 |
|---|---|
Molecular Formula |
C8H5NS3 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
5-pyridin-4-yldithiole-3-thione |
InChI |
InChI=1S/C8H5NS3/c10-8-5-7(11-12-8)6-1-3-9-4-2-6/h1-5H |
InChI Key |
DZQISJOVURPRPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=S)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















